molecular formula C15H17N3O2 B5682366 ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate

ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate

Cat. No. B5682366
M. Wt: 271.31 g/mol
InChI Key: QAARWXXOGXERDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate, also known as Pyrimethanil, is a fungicide that is widely used in agriculture to protect crops from various fungal diseases. It belongs to the class of anilinopyrimidine fungicides and is highly effective against a broad range of fungal pathogens. Pyrimethanil was first introduced in the market in 1990 and has since been used extensively in the agriculture industry.

Mechanism of Action

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate acts by inhibiting the activity of the fungal enzyme succinate dehydrogenase. This enzyme is essential for the energy metabolism of the fungal cell, and its inhibition leads to the disruption of the fungal cell membrane and ultimately cell death. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate is also known to disrupt the fungal cell wall, which further contributes to its antifungal activity.
Biochemical and Physiological Effects:
ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has been found to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and its residues in food and the environment are considered to be safe. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has been found to have no significant effects on the growth and development of plants, and it is considered to be safe for the environment.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate is a highly effective fungicide that is widely used in agriculture. It has also been found to be effective against human fungal infections. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate is relatively easy to synthesize and is readily available in the market. However, ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate can be expensive, and its use in lab experiments can be limited by its cost. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate can also have variable effects on different fungal pathogens, and its efficacy can be affected by various environmental factors.

Future Directions

There is a need for further research on the use of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate in the treatment of human fungal infections. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. There is also a need for the development of new ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate derivatives with improved antifungal activity and reduced toxicity. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate can also be used in combination with other antifungal agents to enhance its efficacy and reduce the risk of resistance development. Finally, there is a need for further research on the environmental impact of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate and the development of sustainable agricultural practices that minimize its use.

Synthesis Methods

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate can be synthesized by the reaction of 3-aminobenzoic acid ethyl ester with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography. The yield of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate is typically around 70-80%.

Scientific Research Applications

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has been extensively studied for its antifungal properties and has been found to be highly effective against various fungal pathogens. It has been used in the treatment of several plant diseases such as powdery mildew, gray mold, and apple scab. ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate has also been studied for its potential use in the treatment of human fungal infections. It has been found to be effective against several human pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

ethyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-14(19)12-6-5-7-13(9-12)18-15-16-10(2)8-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAARWXXOGXERDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate

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